molecular formula C17H19N3O2S B2725385 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide CAS No. 1351589-36-0

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2725385
CAS RN: 1351589-36-0
M. Wt: 329.42
InChI Key: OMDWOKLHAXAUDL-UHFFFAOYSA-N
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Description

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H19N3O2S and its molecular weight is 329.42. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

Carcinogenicity studies have been conducted on compounds structurally related to 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide, particularly focusing on the effects of various nitrofurans. Research by Cohen et al. (1975) explored the carcinogenic potential of 5-nitrofurans with heterocyclic substituents, identifying significant incidences of tumors in tested rats, emphasizing the importance of understanding the biological interactions and potential risks associated with similar compounds (Cohen et al., 1975).

Synthesis and Structural Analysis

Hu Jingqian et al. (2016) reported on the synthesis, crystal structure, and biological activity of a compound with a similar furan-2-ylmethyl component. Their work detailed the structural characteristics through various spectroscopic methods, demonstrating the compound's moderate herbicidal and fungicidal activities and highlighting the diverse potential applications of such molecules in agricultural and medicinal chemistry (Hu Jingqian et al., 2016).

Antimicrobial and Anticancer Properties

Research on derivatives incorporating furan-2-ylmethyl and thiazole moieties, akin to the chemical , has shown promising antimicrobial and anticancer properties. For instance, studies by Kaminskyy et al. (2016) on amino(imino)thiazolidinone derivatives revealed significant antifibrotic and anticancer activities, providing a basis for further investigation into the therapeutic potential of such compounds (Kaminskyy et al., 2016).

Energetic Material Development

Compounds based on furazan and incorporating furan-2-ylmethyl groups have been explored for their potential as insensitive energetic materials, demonstrating the versatility of these molecular frameworks for applications beyond biomedical research. Yu et al. (2017) synthesized derivatives showing moderate thermal stability and low sensitivity to impact and friction, indicating their suitability for safe energetic materials (Yu et al., 2017).

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-6-7-12(2)16-15(11)19-17(23-16)20(3)10-14(21)18-9-13-5-4-8-22-13/h4-8H,9-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDWOKLHAXAUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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